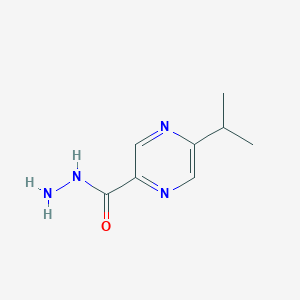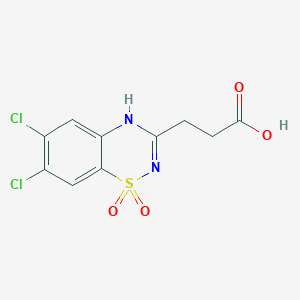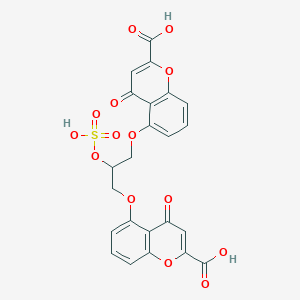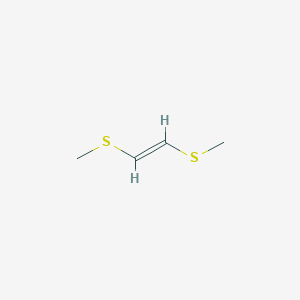
5-(Propan-2-yl)pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Iproniazid and is a hydrazine derivative of isonicotinic acid. It was first synthesized in 1952 by Nathan Kline and is commonly used as an antidepressant drug. However,
Mécanisme D'action
The mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide involves the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the levels of these neurotransmitters in the brain increase, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a significant effect on the levels of neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to have an effect on the immune system, with studies showing that it can increase the production of cytokines and other immune system components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-(Propan-2-yl)pyrazine-2-carbohydrazide in lab experiments is its ability to inhibit MAO enzymes. This makes it a useful tool for studying the effects of neurotransmitters on the central nervous system. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a controlled manner to avoid any adverse effects.
Orientations Futures
There are many potential future directions for the use of 5-(Propan-2-yl)pyrazine-2-carbohydrazide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a tool for studying the effects of stress on the brain. Additionally, there is ongoing research into the potential use of this compound in the treatment of cancer.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been shown to have a significant effect on the central nervous system and has been used in the treatment of depression and anxiety disorders. Its ability to inhibit MAO enzymes makes it a useful tool for studying the effects of neurotransmitters on the brain. However, it is important to use this compound in a controlled manner to avoid any adverse effects. There are many potential future directions for the use of this compound in scientific research, and ongoing studies are exploring its potential in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide involves the reaction between isonicotinic acid hydrazide and isopropylamine. The reaction is carried out in the presence of a suitable solvent and catalyst. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
5-(Propan-2-yl)pyrazine-2-carbohydrazide has been extensively used in scientific research due to its various properties. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have a significant effect on the central nervous system and has been used in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
111035-38-2 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
Clé InChI |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
SMILES canonique |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)







